molecular formula C12H7ClN4O6 B14158440 N-(4-Chlorophenyl)-2,4,6-trinitroaniline CAS No. 34749-63-8

N-(4-Chlorophenyl)-2,4,6-trinitroaniline

Cat. No.: B14158440
CAS No.: 34749-63-8
M. Wt: 338.66 g/mol
InChI Key: BVQWERYAWIDLFA-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2,4,6-trinitroaniline is an aromatic compound characterized by the presence of a chlorophenyl group and three nitro groups attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-2,4,6-trinitroaniline typically involves the nitration of N-(4-chlorophenyl)aniline. The process begins with the chlorination of aniline to form N-(4-chlorophenyl)aniline, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2, 4, and 6 positions of the aniline ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified through recrystallization or other suitable methods to remove impurities and obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-2,4,6-trinitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Chlorophenyl)-2,4,6-trinitroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-2,4,6-trinitroaniline involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of key enzymes or disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Chlorophenyl)-2,4,6-trinitroaniline is unique due to its specific arrangement of nitro groups and the presence of a chlorophenyl moiety. This structural configuration imparts distinct chemical reactivity and biological activities, making it a valuable compound for various applications .

Properties

CAS No.

34749-63-8

Molecular Formula

C12H7ClN4O6

Molecular Weight

338.66 g/mol

IUPAC Name

N-(4-chlorophenyl)-2,4,6-trinitroaniline

InChI

InChI=1S/C12H7ClN4O6/c13-7-1-3-8(4-2-7)14-12-10(16(20)21)5-9(15(18)19)6-11(12)17(22)23/h1-6,14H

InChI Key

BVQWERYAWIDLFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

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